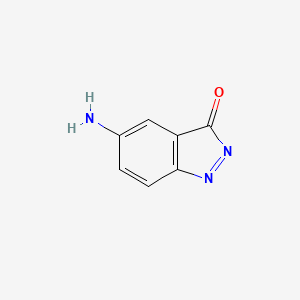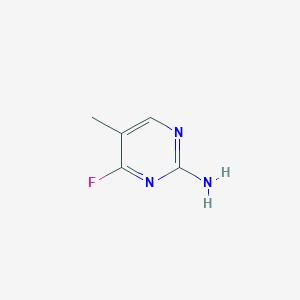
4-Fluoro-5-methylpyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-5-methylpyrimidin-2-amine is a fluorinated pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable fluorinating agent, such as tetra-n-butylammonium fluoride (TBAF), is used to replace a leaving group (e.g., chlorine) on a pyrimidine precursor . The reaction is usually carried out under mild conditions, such as room temperature, to avoid decomposition of the product.
Industrial Production Methods
Industrial production of 4-Fluoro-5-methylpyrimidin-2-amine may involve more scalable and cost-effective methods. For example, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the use of catalytic hydrogenation and other advanced techniques can further optimize the production .
化学反応の分析
Types of Reactions
4-Fluoro-5-methylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like TBAF or other fluoride sources are used for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .
科学的研究の応用
4-Fluoro-5-methylpyrimidin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Fluorinated pyrimidines are explored for their potential as therapeutic agents, particularly in cancer treatment.
Industry: The compound is used in the development of agrochemicals and other industrial products
作用機序
The mechanism of action of 4-Fluoro-5-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, fluorinated pyrimidines can inhibit enzymes involved in DNA synthesis, such as thymidylate synthase, leading to the disruption of cellular replication processes. This mechanism is particularly relevant in the context of cancer treatment, where the inhibition of DNA synthesis can prevent the proliferation of cancer cells .
類似化合物との比較
4-Fluoro-5-methylpyrimidin-2-amine can be compared with other fluorinated pyrimidines, such as:
5-Fluorouracil: A widely used chemotherapeutic agent that inhibits thymidylate synthase.
5-Fluoro-2-methylpyrimidin-4-amine: Another fluorinated pyrimidine with similar chemical properties
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity. For example, the presence of the fluorine atom at the 4-position and the methyl group at the 5-position can enhance its stability and selectivity in biological systems .
特性
分子式 |
C5H6FN3 |
|---|---|
分子量 |
127.12 g/mol |
IUPAC名 |
4-fluoro-5-methylpyrimidin-2-amine |
InChI |
InChI=1S/C5H6FN3/c1-3-2-8-5(7)9-4(3)6/h2H,1H3,(H2,7,8,9) |
InChIキー |
ULGYXZSFBURRIZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(N=C1F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


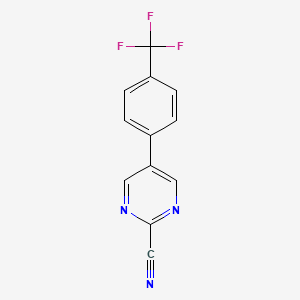
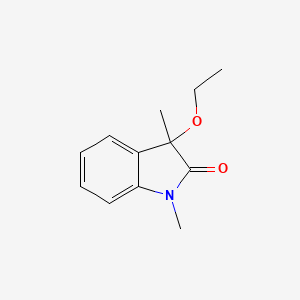
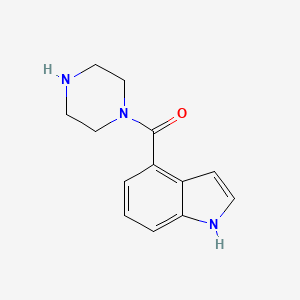
![[3-Bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane,ruthenium(2+),2,2,2-trifluoroacetate](/img/structure/B13103148.png)
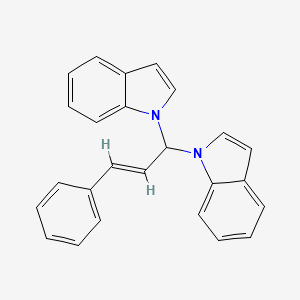
![6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-6-ol](/img/structure/B13103163.png)
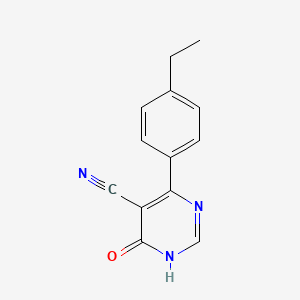
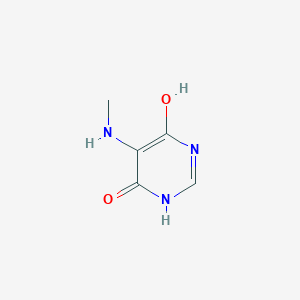
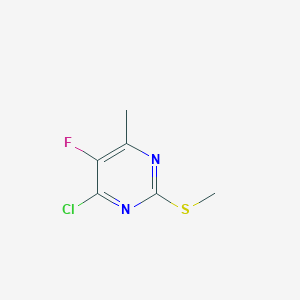
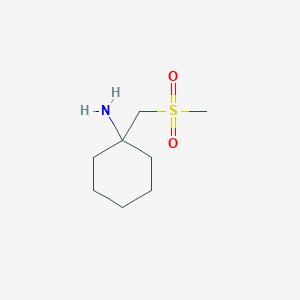
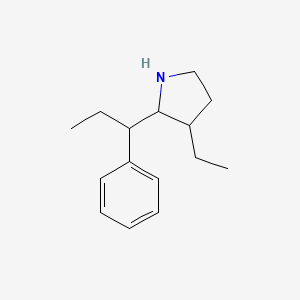
![(S)-3-([1,1'-Biphenyl]-3-yl)-2-aminopropanoic acid hydrochloride](/img/structure/B13103192.png)
![benzyl N-[2-oxo-2-(N-propylanilino)ethyl]carbamate](/img/structure/B13103198.png)
